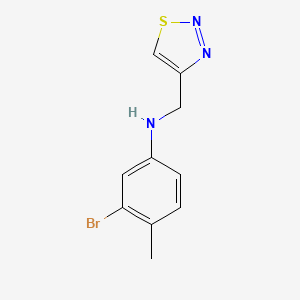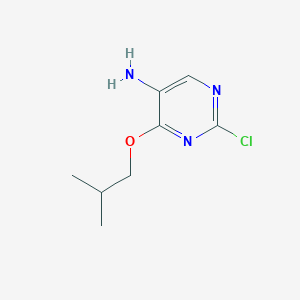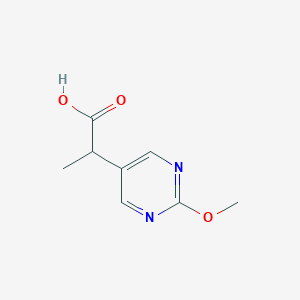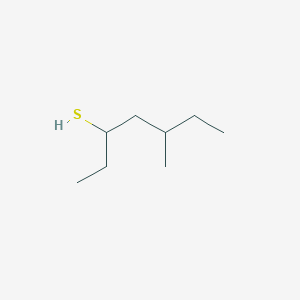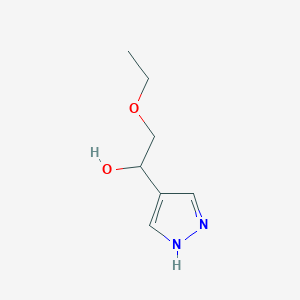
2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol is a chemical compound with the molecular formula C7H12N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of a suitable pyrazole derivative with an ethoxyethanol compound. One common method involves the use of 1H-pyrazole-4-carbaldehyde and 2-ethoxyethanol in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-ethoxy-1-(1H-pyrazol-4-yl)ethanone, while reduction can produce 2-ethoxy-1-(1H-pyrazol-4-yl)ethanamine.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which may influence its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-Pyrazol-4-yl)ethanol: This compound lacks the ethoxy group and has different chemical properties and reactivity.
2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-ol: This compound has a methyl group instead of an ethoxy group, which affects its solubility and reactivity.
2-Ethoxy-1-(1-Methyl-1H-pyrazol-4-yl)ethanone: This compound has a ketone group instead of a hydroxyl group, leading to different chemical behavior.
Uniqueness
2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of both an ethoxy group and a hydroxyl group, which confer specific chemical properties and reactivity
Eigenschaften
Molekularformel |
C7H12N2O2 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
2-ethoxy-1-(1H-pyrazol-4-yl)ethanol |
InChI |
InChI=1S/C7H12N2O2/c1-2-11-5-7(10)6-3-8-9-4-6/h3-4,7,10H,2,5H2,1H3,(H,8,9) |
InChI-Schlüssel |
BSRDNUMFXZIYHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(C1=CNN=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


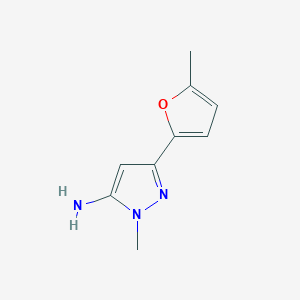
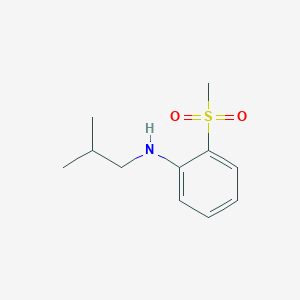
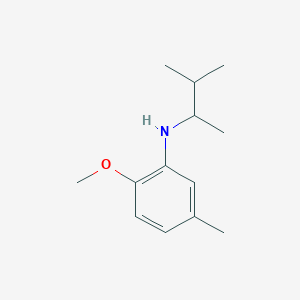
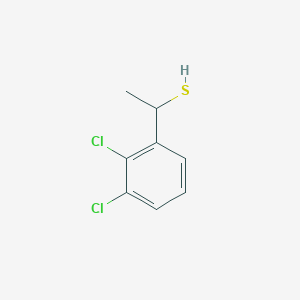
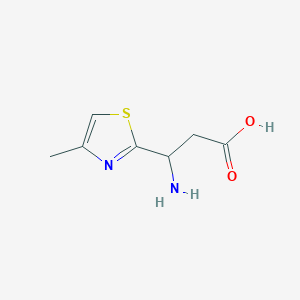
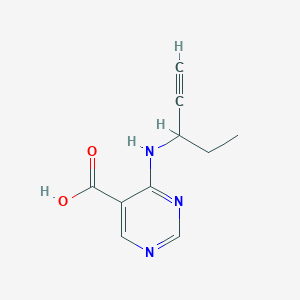
![N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B13308347.png)
![(1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-YL)methyl]amine](/img/structure/B13308351.png)
![4-[(1-Propylpiperidin-4-yl)amino]butan-2-ol](/img/structure/B13308354.png)

